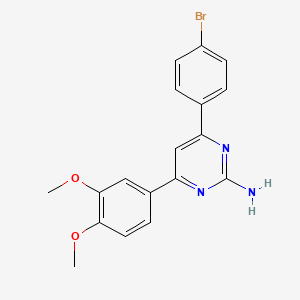
4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine, also known as 4BPFPA, is a synthetic compound with a wide range of applications in scientific research. It is a member of the pyrimidine family of heterocyclic compounds, and it is the product of a reaction between 4-bromophenyl and 3-fluorophenyl. 4BPFPA has been studied for its potential to act as a ligand for various receptors, as well as for its ability to act as a catalyst for certain reactions. Additionally, 4BPFPA has been studied for its potential use in drug design and development.
Applications De Recherche Scientifique
4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine has been studied for its potential to act as a ligand for various receptors, including the serotonin 5-HT1A receptor, the 5-HT2A receptor, and the 5-HT2C receptor. Additionally, 4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine has been studied for its ability to act as a catalyst for certain reactions, such as the Suzuki-Miyaura coupling reaction. Furthermore, 4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine has been studied for its potential use in drug design and development.
Mécanisme D'action
The mechanism of action of 4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine is not fully understood. However, it is believed that 4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine binds to the serotonin 5-HT1A receptor, the 5-HT2A receptor, and the 5-HT2C receptor. This binding results in the activation of these receptors, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine are not fully understood. However, it is believed that 4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine may have antidepressant, anxiolytic, and sedative effects. Additionally, 4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine may have effects on memory, learning, and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine in laboratory experiments include its ability to act as a ligand for various receptors and its ability to act as a catalyst for certain reactions. Additionally, 4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine is relatively easy to synthesize, and it is relatively inexpensive. The main limitation of using 4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine in laboratory experiments is that its mechanism of action is not fully understood.
Orientations Futures
There are several potential future directions for research on 4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential uses in drug design and development. Additionally, further research could be conducted on its potential to act as a ligand for various receptors and its potential to act as a catalyst for certain reactions. Finally, further research could be conducted on its potential to be used as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine is a two-step process. The first step involves the reaction of 4-bromophenyl and 3-fluorophenyl in a solvent such as acetonitrile, dichloromethane, or dimethylformamide. This reaction results in the formation of a pyrimidin-2-amine intermediate. The second step involves the addition of an amine to the intermediate, resulting in the formation of 4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine. The reaction is typically carried out in a microwave or under a nitrogen atmosphere, and it is typically completed in less than an hour.
Propriétés
IUPAC Name |
4-(4-bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFN3/c17-12-6-4-10(5-7-12)14-9-15(21-16(19)20-14)11-2-1-3-13(18)8-11/h1-9H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEKXDBRLOCGGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=NC(=C2)C3=CC=C(C=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee)](/img/structure/B6347252.png)




